molecular formula C26H32N4O8S2 B2673116 ethyl 3-(morpholine-4-carbonyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 449782-43-8

ethyl 3-(morpholine-4-carbonyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2673116
CAS No.: 449782-43-8
M. Wt: 592.68
InChI Key: GRTWQWRYNYSUNH-UHFFFAOYSA-N
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Description

Historical Development of Thieno[2,3-c]Pyridine Research

The exploration of thieno[2,3-c]pyridine derivatives began in the late 20th century, driven by their structural similarity to biologically active heterocycles. Early work by New et al. (1989) identified thieno[3,2-c]pyridine as a pharmacophore with antipsychotic activity, demonstrating its potential for central nervous system applications. Subsequent studies expanded into cardiovascular therapeutics, exemplified by prasugrel, a thieno[3,2-c]pyridine derivative serving as a potent antiplatelet agent.

Recent advancements have focused on regioselective functionalization. For instance, Eroğlu et al. (2025) developed a metal-free synthesis of thieno[2,3-c]pyridine derivatives via 1,2,3-triazole intermediates, enabling access to previously inaccessible substitution patterns. Concurrently, green chemistry approaches, such as aqueous-phase synthesis of thieno[3,2-c]pyrans, have emerged to address environmental concerns.

Table 1: Milestones in Thieno[2,3-c]Pyridine Research

Year Development Significance
1989 Thieno[3,2-c]pyridine as antipsychotic First pharmacological application
2025 Metal-free triazole-based synthesis Enabled diverse functionalization
2025 Green synthesis in water Improved sustainability

Significance of Multi-Functionalized Thieno[2,3-c]Pyridines

Multi-functionalization enhances the therapeutic potential of thieno[2,3-c]pyridines by improving solubility, bioavailability, and target engagement. The subject compound incorporates two morpholine groups and a sulfonyl benzamido moiety, each contributing distinct advantages:

  • Morpholine-4-carbonyl : Increases metabolic stability through steric hindrance and hydrogen bonding.
  • 4-(Morpholinosulfonyl)benzamido : Enhances solubility via sulfonyl groups and modulates receptor affinity.

Eroğlu et al. (2025) demonstrated that denitrogenative transformations of triazole intermediates allow precise installation of substituents at the C7 position, critical for optimizing electronic and steric profiles. Similarly, green synthetic routes have produced thieno[3,2-c]pyrans with hydroxy and amino groups, underscoring the versatility of these frameworks.

Research Landscape and Scientific Importance

The current research landscape emphasizes three key areas:

  • Synthetic Innovation : Metal-free methodologies reduce costs and toxicity.
  • Diversification : Late-stage functionalization enables rapid exploration of structure-activity relationships.
  • Sustainability : Water-based reactions minimize organic solvent use.

Table 2: Recent Advances in Thieno[2,3-c]Pyridine Synthesis

Method Key Feature Yield (%) Reference
Triazole denitrogenation Morpholine incorporation 65–95
Aqueous-phase cyclization Eco-friendly conditions 70–90

Collaborations between academic and industrial researchers are accelerating the translation of these compounds into preclinical candidates, particularly for neurological and cardiovascular diseases.

Current Challenges in Thieno[2,3-c]Pyridine Research

Despite progress, several challenges persist:

  • Synthetic Complexity : Multi-step routes for derivatives like ethyl 3-(morpholine-4-carbonyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate require optimization for scalability.
  • Selectivity Issues : Competing reaction pathways during functionalization can lead to regioisomeric mixtures.
  • Structural Characterization : Advanced techniques like X-ray crystallography are essential but underutilized for confirming novel derivatives.

Future efforts must prioritize computational modeling to predict optimal substitution patterns and streamline synthetic workflows.

Properties

IUPAC Name

ethyl 3-(morpholine-4-carbonyl)-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O8S2/c1-2-38-26(33)29-8-7-20-21(17-29)39-24(22(20)25(32)28-9-13-36-14-10-28)27-23(31)18-3-5-19(6-4-18)40(34,35)30-11-15-37-16-12-30/h3-6H,2,7-17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTWQWRYNYSUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(morpholine-4-carbonyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may influence its interaction with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₁₅H₁₉N₃O₄S
  • IUPAC Name: this compound

This compound is characterized by the presence of a thieno[2,3-c]pyridine core, morpholine rings, and sulfonamide groups which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways.

Proposed Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cancer progression or inflammation.
  • Receptor Modulation: Interaction with certain receptors could modulate signaling pathways critical for cell proliferation and survival.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:

  • Study on Tumor Cell Lines: A study demonstrated that derivatives of thieno[2,3-c]pyridine exhibited significant cytotoxic effects against various cancer cell lines such as PC-3 (prostate cancer) and HepG2 (hepatocellular carcinoma). The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested .

Anti-inflammatory Effects

Research has indicated that compounds containing morpholine and sulfonamide moieties possess anti-inflammatory properties. For example:

  • In Vivo Studies: Animal models treated with morpholine-based compounds showed reduced levels of pro-inflammatory cytokines and improved clinical scores in models of arthritis .

Data Table: Biological Activity Summary

Activity Target Effect Reference
AnticancerPC-3 Cell LineCytotoxicity (IC50: 10-30 µM)
AnticancerHepG2 Cell LineCytotoxicity (IC50: 15 µM)
Anti-inflammatoryInflammatory CytokinesDecrease in cytokine levels

Comparison with Similar Compounds

Key Observations :

  • The thieno[2,3-c]pyridine core is shared among the target compound and compounds in , while uses a thieno[3,2-d]pyrimidine core with additional nitrogen atoms.
  • The target compound’s 4-(morpholinosulfonyl)benzamido group distinguishes it from simpler analogs like , which lack sulfonamide functionality.

Physicochemical Properties

Compound Name Density (g/cm³) Boiling Point (°C) pKa
Target Compound Predicted >1.4 Estimated >650 Likely acidic (~1–2)
Ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate 1.361 ± 0.06 604.4 ± 55.0 0.53 ± 0.20
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Not Reported Not Reported Not Reported
Thieno[3,2-d]pyrimidine derivative Not Reported Not Reported Not Reported

Key Observations :

  • The target compound’s sulfonamide group likely increases acidity compared to , which has a pKa of ~0.53.
  • Higher molecular weight and polarity in the target compound may reduce aqueous solubility compared to .

Research Findings and Challenges

  • Optimization Challenges : The compound’s high molecular weight and polarity may necessitate formulation adjustments to improve bioavailability.

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